molecular formula C12H10N2O2 B1313685 Phenyl pyridin-2-ylcarbamate CAS No. 20951-00-2

Phenyl pyridin-2-ylcarbamate

Cat. No.: B1313685
CAS No.: 20951-00-2
M. Wt: 214.22 g/mol
InChI Key: IDQIVMAVPVTKGL-UHFFFAOYSA-N
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Description

Phenyl pyridin-2-ylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a phenyl group and a pyridin-2-yl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl pyridin-2-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with pyridin-2-ylamine under mild conditions. This reaction typically proceeds in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage.

Another method involves the use of phenyl chloroformate and pyridin-2-ylamine. The reaction is carried out in an organic solvent like dichloromethane, with the addition of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Phenyl pyridin-2-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Amines or alcohols derived from the reduction of the carbamate group.

    Substitution: Substituted carbamates with different nucleophiles.

Scientific Research Applications

Phenyl pyridin-2-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: this compound derivatives are explored for their potential therapeutic applications, such as anticancer or anti-inflammatory agents.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of phenyl pyridin-2-ylcarbamate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s structure allows it to form stable interactions with various biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Phenyl pyridin-2-ylcarbamate can be compared with other similar compounds, such as:

    Phenyl carbamate: Lacks the pyridinyl group, making it less versatile in terms of reactivity and applications.

    Pyridin-2-ylcarbamate: Lacks the phenyl group, which may reduce its stability and biological activity.

    Phenyl pyridin-3-ylcarbamate: Similar structure but with the pyridinyl group at a different position, potentially altering its reactivity and biological properties.

The uniqueness of this compound lies in its combined phenyl and pyridinyl functionalities, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

phenyl N-pyridin-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12(14-11-8-4-5-9-13-11)16-10-6-2-1-3-7-10/h1-9H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQIVMAVPVTKGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2-aminopyridine (3.0 g) in dry THF (30 mL) was added phenyl chloroformate (1.0 g, 0.8 mL) dropwise at 0° C., followed by another batch of phenyl chloroformate (1.0 g, 0.8 mL). The reaction mixture was allowed to warm to rt. After 18 h, the mixture was diluted with EtOAc (100 mL) and washed with satd. aq. NaHCO3 (20 mL). The organic layer was dried (MgSO4) and concentrated. The residue was chromatographed to give a white solid (1.7 g).
Quantity
3 g
Type
reactant
Reaction Step One
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0.8 mL
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reactant
Reaction Step One
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30 mL
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solvent
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0.8 mL
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reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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